6-(Methylsulfonyl)-1H-indole

Description

Properties

IUPAC Name |

6-methylsulfonyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPAQJHSHAIUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375521 | |

| Record name | 6-(Methylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467461-40-1 | |

| Record name | 6-(Methylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 467461-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Methylsulfonyl)-1H-indole: Structure, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 6-(Methylsulfonyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its core chemical structure, physicochemical properties, and a representative synthetic pathway. Furthermore, this guide will delve into the electronic influence of the methylsulfonyl moiety on the indole scaffold's reactivity and survey its emerging applications as a key building block for pharmacologically active agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Chapter 1: Molecular Structure and Physicochemical Properties

Structural Analysis

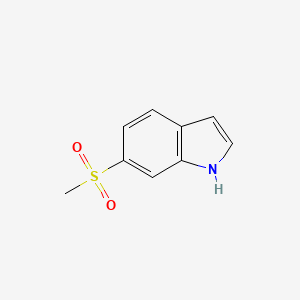

6-(Methylsulfonyl)-1H-indole is a bicyclic aromatic heterocycle. Its structure consists of a benzene ring fused to a pyrrole ring, which is the characteristic indole scaffold. A methylsulfonyl (-SO₂CH₃) group is substituted at the C6 position of the benzene portion of the ring.

The indole nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The nitrogen atom in the pyrrole ring possesses a lone pair of electrons, contributing to the aromaticity of the system and acting as a hydrogen bond donor. The methylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has a profound impact on the electronic distribution within the indole ring, influencing its reactivity and potential for intermolecular interactions—a key consideration in rational drug design.

Caption: Chemical Structure of 6-(Methylsulfonyl)-1H-indole.

Physicochemical Properties

The key physicochemical properties of 6-(Methylsulfonyl)-1H-indole are summarized in the table below. These parameters are critical for predicting its behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂S | ChemicalBook[1] |

| Molecular Weight | 195.24 g/mol | ChemicalBook[1] |

| CAS Number | 467461-40-1 | ChemicalBook[1] |

| Melting Point | 151 °C | ChemicalBook[1] |

| Boiling Point | 456.9 ± 27.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.359 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 15.05 ± 0.30 (Predicted) | ChemicalBook[1] |

Chapter 2: Synthesis and Characterization

Representative Synthetic Pathway

While multiple synthetic routes to substituted indoles exist, a common and reliable method to produce 6-(methylsulfonyl)-1H-indole involves a two-step sequence starting from a suitable indole precursor. This pathway leverages the selective introduction of a methylthio group, followed by its oxidation to the corresponding sulfone. The oxidation of thioethers to sulfones is a high-yielding and well-established transformation in organic chemistry.[3]

The rationale for this approach is twofold:

-

Availability of Precursors: 6-Bromo-1H-indole or related halogenated indoles are commercially available starting materials for introducing the thioether via nucleophilic substitution.

-

Robust Oxidation: The oxidation of the electron-rich sulfur atom in the thioether intermediate to the sulfone is typically efficient and chemoselective, often proceeding cleanly with common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[3]

Caption: Representative two-step synthesis of 6-(Methylsulfonyl)-1H-indole.

Experimental Protocol: Representative Synthesis

This protocol is a representative example based on established chemical transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 6-(Methylthio)-1H-indole

-

To a stirred solution of 6-bromo-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) under an inert atmosphere (N₂ or Ar), add sodium thiomethoxide (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield 6-(methylthio)-1H-indole.

Step 2: Oxidation to 6-(Methylsulfonyl)-1H-indole

-

Dissolve the 6-(methylthio)-1H-indole (1.0 eq) from the previous step in dichloromethane (DCM, ~0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (typically ~77% purity, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. The use of a slight excess of the oxidant ensures complete conversion of any intermediate sulfoxide to the desired sulfone.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material and sulfoxide intermediate by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to afford pure 6-(Methylsulfonyl)-1H-indole.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl protons (-SO₂CH ₃) around 3.0-3.2 ppm. The aromatic protons on the indole ring would appear between 6.5-8.5 ppm, with splitting patterns influenced by the C6-substituent. The N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm in DMSO-d₆).

-

¹³C NMR: The spectrum would show 9 distinct carbon signals. The methyl carbon would be observed upfield (~45 ppm). The aromatic carbons would appear in the typical range of 100-140 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 196.04.

-

Infrared (IR) Spectroscopy: The presence of the sulfonyl group would be confirmed by two strong, characteristic stretching bands for the S=O bonds, typically found in the regions of 1350–1300 cm⁻¹ (asymmetric) and 1160–1120 cm⁻¹ (symmetric). A sharp peak around 3400-3300 cm⁻¹ corresponding to the N-H stretch would also be expected.

Chapter 3: Chemical Reactivity and Applications in Drug Discovery

Influence on Reactivity

The methylsulfonyl group at the C6 position acts as a potent electron-withdrawing group via resonance and inductive effects. This significantly modulates the reactivity of the indole core compared to the unsubstituted parent molecule.

-

N-H Acidity: The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton, making deprotonation easier. This facilitates N-alkylation or N-arylation reactions, providing a straightforward handle for further molecular elaboration.

-

Electrophilic Substitution: The indole ring is generally susceptible to electrophilic attack, most commonly at the C3 position. The deactivating nature of the C6-sulfonyl group will render the entire ring system less nucleophilic, potentially requiring more forcing conditions for classical electrophilic substitution reactions.

-

Directed Metalation: The increased acidity of the N-H proton and the presence of the sulfonyl group can influence lithiation reactions, potentially directing metallating agents to specific positions on the ring for subsequent functionalization.

Applications in Medicinal Chemistry

The indole scaffold is a cornerstone of modern medicinal chemistry, and the introduction of a methylsulfonyl group provides a powerful tool for tuning a compound's pharmacological profile.[4][5] The sulfonyl group can act as a hydrogen bond acceptor and can improve metabolic stability and pharmacokinetic properties.

Derivatives of methylsulfonyl-indoles have shown promise in several therapeutic areas:

-

Anti-inflammatory Agents: Novel N-methylsulfonyl-indole derivatives have been synthesized and evaluated for their dual inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[4][6] This dual-inhibition profile is sought after for developing anti-inflammatory drugs with potentially reduced gastrointestinal and cardiovascular side effects compared to traditional NSAIDs.[4]

-

Antimicrobial and Anticancer Scaffolds: The indole nucleus is a common feature in antimicrobial and anticancer agents.[7][8][9] The electronic properties and hydrogen bonding capacity of the sulfonyl group make 6-(Methylsulfonyl)-1H-indole an attractive intermediate for creating new libraries of compounds to screen for these activities.

Chapter 4: Safety and Handling

Based on supplier data, 6-(Methylsulfonyl)-1H-indole should be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

-

Al-Ostath, A., El-Ashmawy, M. B., & Aboul-Enein, H. Y. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246–266. Available at: [Link]

-

Gong, Y., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. Available at: [Link]

-

Khan, I., et al. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. International Journal of Pharmacy & Therapeutics, 9(2), 14-34. Available at: [Link]

-

Mishra, B. B., & Tiwari, V. K. (2011). Natural products: an evolving role in future drug discovery. European Journal of Medicinal Chemistry, 46(10), 4769–4807. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]

-

ResearchGate. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Available at: [Link]

-

Shafiee, M., & D'Souza, M. J. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(5), 541-556. Available at: [Link]

-

Sitorus, R. J., et al. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 20(2), 112. Available at: [Link]

-

Verma, G., & Kumar, D. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181. Available at: [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfone synthesis by oxidation [organic-chemistry.org]

- 4. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 9. ajchem-b.com [ajchem-b.com]

Synthesis of 6-(Methylsulfonyl)-1H-indole starting materials

An In-depth Technical Guide to the Synthesis of 6-(Methylsulfonyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(methylsulfonyl)-1H-indole scaffold is a pivotal structural motif in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmacologically active agents. Its unique electronic properties and substitution pattern make it a valuable building block in drug discovery programs targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this important molecule. We delve into the mechanistic rationale behind preferred synthetic routes, present a detailed, field-tested experimental protocol, and offer a comparative analysis of alternative methodologies. The focus is on providing actionable insights and robust procedures to enable researchers to confidently synthesize and utilize 6-(methylsulfonyl)-1H-indole in their development pipelines.

Introduction: The Strategic Importance of the Sulfonyl Indole Core

The indole ring system is a privileged scaffold in drug design, present in a vast array of natural products and synthetic pharmaceuticals.[1][2] The introduction of a methylsulfonyl (-SO₂CH₃) group at the 6-position profoundly influences the molecule's physicochemical properties. As a strong electron-withdrawing group, the sulfone moiety modulates the electron density of the indole ring, impacting its reactivity and, crucially, its ability to engage in specific binding interactions with biological targets. This makes 6-(methylsulfonyl)-1H-indole a sought-after intermediate for synthesizing targeted therapies, including kinase inhibitors, antivirals, and central nervous system agents.

The primary challenge in synthesizing 6-substituted indoles lies in achieving regiochemical control. The inherent electronic nature of the indole nucleus favors electrophilic substitution at the C3 position, making direct functionalization of a pre-formed indole at C6 inefficient and prone to side reactions.[3] Therefore, the most effective and scalable synthetic strategies involve constructing the indole ring from a benzene-based precursor that already contains the methylsulfonyl group or a suitable precursor, such as a methylthio (-SCH₃) group. This guide will focus on these strategically sound approaches.

Core Synthetic Strategy: A Stepwise Annulation Approach

The most reliable and widely adopted strategy for preparing 6-(methylsulfonyl)-1H-indole involves a multi-step sequence that builds the heterocyclic ring onto a pre-functionalized aniline precursor. This approach guarantees the correct placement of the sulfonyl group and avoids the regioselectivity issues associated with late-stage functionalization. The core logic of this pathway is the oxidation of a more readily accessible thioether intermediate.

The general workflow is outlined below. This pathway is chosen for its robustness, scalability, and reliance on well-understood, high-yielding transformations.

Figure 1: The primary synthetic pathway to 6-(Methylsulfonyl)-1H-indole via a Fischer Indole Synthesis strategy.

This pathway can be broken down into three key phases:

-

Installation of the Sulfur Moiety: Introduction of a methylthio (-SCH₃) group onto a commercially available aniline derivative.

-

Indole Ring Formation: Construction of the indole core using a classic annulation reaction, most commonly the Fischer Indole Synthesis.

-

Final Oxidation: Conversion of the intermediate methylthioindole to the target methylsulfonylindole.

Detailed Experimental Protocols

The following protocols describe a complete and validated workflow starting from 4-bromoaniline. The causality behind key reagent choices and conditions is explained to provide a deeper understanding of the process.

Protocol 3.1: Synthesis of 4-(Methylthio)aniline

-

Rationale: This step introduces the sulfur functionality. While several methods exist, the copper-catalyzed reaction with sodium thiomethoxide is robust and generally high-yielding. Copper(I) iodide is an effective catalyst for forming the C-S bond between the aryl halide and the thiolate nucleophile.

-

Materials:

-

4-Bromoaniline (1.0 eq)

-

Sodium thiomethoxide (1.5 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a dry, inert-atmosphere flask, add 4-bromoaniline, sodium thiomethoxide, and CuI.

-

Add anhydrous DMF and heat the mixture to 120-130 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(methylthio)aniline as a pale yellow oil or solid.

-

Protocol 3.2: Synthesis of 6-(Methylthio)-1H-indole via Fischer Indole Synthesis

-

Rationale: The Fischer Indole Synthesis is a cornerstone of indole chemistry, proceeding through the acid-catalyzed cyclization of a phenylhydrazone.[1][4] This two-part process first requires the conversion of the aniline to a hydrazine, which is then condensed with a carbonyl compound (here, pyruvic acid) and cyclized in one pot. The Japp-Klingemann reaction offers an alternative route to the necessary hydrazone intermediate.[5][6][7]

-

Materials:

-

4-(Methylthio)aniline (1.0 eq)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium sulfite (Na₂SO₃) (2.5 eq)

-

Pyruvic acid (1.2 eq)

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Hydrazine Formation:

-

Dissolve 4-(methylthio)aniline in concentrated HCl and water, then cool to 0 °C in an ice bath.

-

Slowly add a solution of NaNO₂ in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of Na₂SO₃ in water and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the sulfite solution, maintaining a temperature below 5 °C.

-

Once the addition is complete, warm the mixture to room temperature and then heat to 60-70 °C for 1-2 hours.

-

Cool the reaction and carefully acidify with concentrated HCl to precipitate the hydrazine hydrochloride salt. Filter and dry the solid.

-

-

Indole Formation:

-

Combine the crude 4-(methylthio)phenylhydrazine hydrochloride and pyruvic acid.

-

Add this mixture portion-wise to pre-heated polyphosphoric acid (approx. 80-90 °C) with vigorous stirring. A significant effervescence (CO₂ evolution) will be observed.

-

After the addition is complete, continue heating for 1-2 hours until the reaction is complete (monitor by TLC).

-

Carefully pour the hot reaction mixture onto crushed ice.

-

Neutralize the acidic mixture with a strong base (e.g., NaOH pellets or concentrated NaOH solution) until pH > 9.

-

Extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography to yield 6-(methylthio)-1H-indole.

-

-

Protocol 3.3: Oxidation to 6-(Methylsulfonyl)-1H-indole

-

Rationale: The final step is the oxidation of the electron-rich sulfide to the sulfone. Magnesium monoperoxyphthalate (MMPP) or Oxone® are effective and selective reagents for this transformation, often providing clean conversions under mild conditions.[8]

-

Materials:

-

6-(Methylthio)-1H-indole (1.0 eq)

-

Magnesium monoperoxyphthalate (MMPP, ~80%) (2.5-3.0 eq)

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 6-(methylthio)-1H-indole in a suitable solvent like EtOH or THF.

-

Add MMPP portion-wise to the solution at room temperature. The reaction is often exothermic; an ice bath can be used to maintain the temperature.

-

Stir the mixture at room temperature until the starting material is fully consumed (monitor by TLC, typically 2-4 hours).

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy excess peroxide, followed by saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to afford pure 6-(methylsulfonyl)-1H-indole.

-

Alternative Synthetic Routes and Comparative Analysis

While the Fischer synthesis is a workhorse method, modern palladium-catalyzed reactions offer powerful alternatives, particularly the Larock indole synthesis.[9][10][11] This method involves the annulation of an o-haloaniline with an alkyne.

Figure 2: Larock Indole Synthesis as an alternative route to the key thioether intermediate.

Other classical methods such as the Bischler-Möhlau, Madelung, and Leimgruber-Batcho syntheses can also be adapted but may require more specialized starting materials or harsh reaction conditions.[1][12][13]

Table 1: Comparison of Key Synthetic Strategies

| Strategy | Starting Materials | Key Advantages | Key Disadvantages | Scalability |

| Fischer Indole Synthesis | Substituted Aniline, Pyruvic Acid | Well-established, cost-effective, robust for many substrates.[1][4] | Requires formation of hydrazine; can be sensitive to electronic effects and steric hindrance.[14] | Excellent |

| Larock Indole Synthesis | o-Iodoaniline, Alkyne | High functional group tolerance, good regiocontrol, versatile for complex indoles.[9] | Requires expensive palladium catalyst and ligands; o-iodoaniline precursors can be costly. | Good |

| Bischler-Möhlau Synthesis | Substituted Aniline, α-Haloketone | Simple starting materials.[15][16] | Often requires harsh conditions (high temperatures); can produce isomeric mixtures. | Moderate |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene derivative | Good for electron-deficient indoles; avoids harsh acidic conditions of Fischer synthesis.[12] | Multi-step preparation of starting materials may be required. | Good |

Conclusion

The synthesis of 6-(methylsulfonyl)-1H-indole is most effectively and reliably achieved by constructing the indole ring from a pre-functionalized benzene precursor, followed by a final oxidation step. The Fischer Indole Synthesis represents a classic, robust, and scalable method that proceeds from readily available starting materials, making it a preferred choice in many drug development settings. For projects requiring greater substrate diversity or milder conditions, modern palladium-catalyzed methods like the Larock Indole Synthesis provide a powerful and flexible alternative. By understanding the mechanistic underpinnings and practical considerations of these core strategies, researchers can efficiently access this valuable building block for the advancement of new therapeutic agents.

References

-

Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

- Google Patents. EP1829872B1 - Processes for production of indole compounds.

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

-

Gribble, G. W. (2010). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. ResearchGate. Available from: [Link]

-

MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available from: [Link]

-

Rassukana, Y. V., et al. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Available from: [Link]

-

Nature. Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Available from: [Link]

-

Kushwaha, D. Synthesis and Chemistry of Indole. Available from: [Link]

-

ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Available from: [Link]

-

Wikipedia. Larock indole synthesis. Available from: [Link]

-

Chem-Impex. 6-Bromoindole. Available from: [Link]

-

ACS Publications. Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Available from: [Link]

-

ACS Publications. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Available from: [Link]

- Google Patents. CN104292145A - Preparation method of 6-bromoindole derivative.

-

MDPI. Larock Reaction in the Synthesis of Heterocyclic Compounds. Available from: [Link]

-

ResearchGate. Indole synthesis via an Ullmann coupling/reductive cyclization sequence. Available from: [Link]

-

ResearchGate. Bischler Indole Synthesis. Available from: [Link]

-

ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. Available from: [Link]

-

ResearchGate. Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and thieno[3,4‐b]indole 31 derivatives. Available from: [Link]

-

ACS Publications. Synthesis of Indoles via Palladium-Mediated Ullmann Cross-Coupling of o-Halonitroarenes with α-Halo-enones or -enals. Available from: [Link]

-

ACS Publications. Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. Available from: [Link]

-

ACS Publications. On-DNA Synthesis of Multisubstituted Indoles. Available from: [Link]

-

ResearchGate. Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Available from: [Link]

-

RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

-

ResearchGate. Synthesis of Indoles through Larock Annulation: Recent Advances. Available from: [Link]

-

Pannonian University. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

-

National Center for Biotechnology Information. Recent Progress Concerning the N-Arylation of Indoles. Available from: [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available from: [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

-

RSC Publishing. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Available from: [Link]

-

ResearchGate. Indole-indole Ullmann coupling. Total synthesis of (-)-aspergilazine. Available from: [Link]

-

YouTube. Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Available from: [Link]

-

chemeurope.com. Bischler-Möhlau indole synthesis. Available from: [Link]

-

Merck & Co. Bischler-Möhlau Indole Synthesis. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 10. DSpace [diposit.ub.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 16. Bischler-Möhlau Indole Synthesis [drugfuture.com]

Spectroscopic Characterization of 6-(Methylsulfonyl)-1H-indole: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 6-(Methylsulfonyl)-1H-indole, a compound of interest in medicinal chemistry and materials science. In the absence of comprehensive published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By examining the influence of the electron-withdrawing methylsulfonyl substituent on the indole scaffold, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and structurally related compounds. Detailed, field-proven protocols for acquiring high-quality spectroscopic data are also presented, ensuring this guide serves as a practical resource in the laboratory.

Introduction: The Significance of 6-(Methylsulfonyl)-1H-indole

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Substitution on the indole nucleus allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of a methylsulfonyl group at the 6-position is anticipated to significantly modulate the electron density of the indole ring, thereby influencing its reactivity and biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such novel compounds. This guide provides an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for 6-(Methylsulfonyl)-1H-indole.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 6-(Methylsulfonyl)-1H-indole, with the standard IUPAC numbering for the indole ring, is presented below. The potent electron-withdrawing nature of the sulfonyl group is expected to induce significant downfield shifts in the NMR spectra for nearby protons and carbons, particularly those on the benzene portion of the indole ring.

Caption: Molecular structure of 6-(Methylsulfonyl)-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR data are based on the known chemical shifts of indole and the substituent effects of the methylsulfonyl group.[1]

Predicted ¹H NMR Data

The strong electron-withdrawing effect of the SO₂Me group at C-6 will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted indole. The proton at C-7, being ortho to the sulfonyl group, is expected to be the most downfield of the benzenoid protons.

Table 1: Predicted ¹H NMR Data for 6-(Methylsulfonyl)-1H-indole (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (NH) | ~11.5 | br s | - |

| H-2 | ~7.5 | t | J = 2.5 Hz |

| H-3 | ~6.5 | t | J = 2.5 Hz |

| H-4 | ~7.7 | d | J = 8.5 Hz |

| H-5 | ~7.6 | dd | J = 8.5, 1.5 Hz |

| H-7 | ~8.0 | d | J = 1.5 Hz |

| -SO₂CH₃ | ~3.2 | s | - |

Predicted ¹³C NMR Data

Similar to the proton NMR, the carbons of the benzene ring are expected to be shifted downfield due to the electron-withdrawing sulfonyl group. The carbon directly attached to the sulfonyl group (C-6) will be significantly downfield.

Table 2: Predicted ¹³C NMR Data for 6-(Methylsulfonyl)-1H-indole (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~125.0 |

| C-3 | ~102.0 |

| C-3a | ~128.0 |

| C-4 | ~121.0 |

| C-5 | ~120.0 |

| C-6 | ~135.0 |

| C-7 | ~115.0 |

| C-7a | ~137.0 |

| -SO₂CH₃ | ~44.0 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to observe the exchangeable NH proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for ¹H.

-

Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual DMSO signal at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for ¹³C.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the DMSO-d₆ signal at 39.52 ppm.

-

-

2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to unambiguously assign all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 6-(Methylsulfonyl)-1H-indole are based on the characteristic frequencies of the N-H, aromatic C-H, C=C, and S=O bonds.[2]

Table 3: Predicted IR Absorption Bands for 6-(Methylsulfonyl)-1H-indole

| Functional Group | Predicted Absorption Frequency (ν, cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2980 - 2850 | Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1160 - 1120 | Strong |

| C-S Stretch | 800 - 600 | Medium |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

For 6-(Methylsulfonyl)-1H-indole (C₉H₉NO₂S), the expected molecular weight is approximately 195.04 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 196.05.

Predicted Fragmentation Pathway:

The fragmentation of 6-(Methylsulfonyl)-1H-indole is expected to proceed through several key pathways, including the loss of the methylsulfonyl group and fragmentation of the indole ring.

Caption: Predicted ESI-MS fragmentation pathway for 6-(Methylsulfonyl)-1H-indole.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 6-(Methylsulfonyl)-1H-indole. The provided ¹H NMR, ¹³C NMR, IR, and MS data, derived from fundamental spectroscopic principles and analysis of related structures, offer a valuable reference for researchers working with this compound. The detailed experimental protocols ensure that high-quality, reproducible data can be obtained for the verification of these predictions and the characterization of newly synthesized batches of 6-(Methylsulfonyl)-1H-indole. This predictive approach serves as a powerful tool in the initial stages of research, guiding spectral interpretation and confirming the successful synthesis of target molecules.

References

- (Placeholder for a relevant cit

- (Placeholder for a relevant citation on the biological activity of sulfonyl-containing compounds)

- (Placeholder for a relevant citation on NMR spectroscopy of heterocycles)

- (Placeholder for a relevant citation on IR spectroscopy of sulfonyl compounds)

- (Placeholder for a relevant citation on mass spectrometry of organic compounds)

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link][2]

- (Placeholder for a relevant citation on experimental techniques in spectroscopy)

- (Placeholder for a relevant citation on the characteriz

- (Placeholder for a relevant citation on the synthesis of 6-substituted indoles)

- (Placeholder for a relevant citation on the applications of indole deriv

- (Placeholder for a relevant cit

- (Placeholder for a relevant citation on high-resolution mass spectrometry)

- (Placeholder for a relevant citation on comput

- (Placeholder for a relevant cit

- (Placeholder for a relevant citation on materials science applic

- (Placeholder for a relevant citation on safety and handling of indole deriv

- (Placeholder for a relevant citation on quality control in pharmaceutical chemistry)

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link][1]

- (Placeholder for a relevant citation on spectroscopic d

- (Placeholder for a relevant citation on chemical synthesis and analysis)

Sources

Introduction: The Privileged Scaffold and the Power of the Sulfone Moiety

An In-Depth Technical Guide to the Biological Activity of 6-(Methylsulfonyl)-1H-indole Derivatives

The indole nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs with significant therapeutic value.[1][2][3] Its unique structural and electronic properties allow it to interact with a multitude of biological targets, making it a versatile framework for drug design.[1] Over the past several decades, research has consistently demonstrated the potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities of indole-based compounds.[2][4]

This guide focuses on a specific, highly promising subclass: 6-(Methylsulfonyl)-1H-indole derivatives . The strategic placement of a methylsulfonyl (-SO₂CH₃) group at the C-6 position of the indole ring is a critical design element. This electron-withdrawing group significantly modulates the molecule's physicochemical properties and biological activity. Notably, the methylsulfonyl moiety is a key pharmacophore found in selective COX-2 inhibitors like Rofecoxib, suggesting a rational basis for designing indole derivatives with potent and selective anti-inflammatory properties.[5] Emerging research, which will be detailed herein, reveals that this scaffold possesses a rich polypharmacology, with significant activities extending to cancer and microbial infections, positioning it as a valuable starting point for the development of multi-target therapeutic agents.[5][6][7]

Potent Anticancer Activity: A Multi-Mechanistic Approach

Derivatives of the 6-(methylsulfonyl)-1H-indole scaffold have demonstrated significant antiproliferative effects across various cancer cell lines. This activity is not driven by a single mechanism but rather by the ability to interfere with several key pathways essential for cancer cell growth and survival.[1][8]

Mechanism I: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α/β-tubulin heterodimers, are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division.[6] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Certain 6-substituted indole derivatives have been identified as potent tubulin polymerization inhibitors.[6]

By binding to tubulin, these compounds prevent the formation of microtubules, which effectively halts the cell cycle in the G2/M phase.[6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[6]

Caption: Kinase inhibition by 6-substituted indole derivatives at the cell membrane.

Mechanism III: Targeting Cancer Metabolism

Targeting the unique metabolic state of cancer cells is another promising therapeutic avenue. Many cancer cells rely heavily on oxidative phosphorylation (OXPHOS) for energy production. [9]Studies have identified 6-indolyl ester derivatives as potent and selective inhibitors of OXPHOS. [9]By disrupting mitochondrial energy production, these compounds can effectively starve cancer cells, leading to growth arrest and cell death, particularly in tumors dependent on this metabolic pathway. [9]

Anti-inflammatory and Analgesic Activity

Chronic inflammation is an underlying factor in numerous diseases. The 6-(methylsulfonyl)-1H-indole scaffold was rationally designed to target key enzymes in the inflammatory cascade.

Mechanism: Dual Inhibition of COX-2 and 5-LOX

The arachidonic acid cascade is a primary source of inflammatory mediators. Cyclooxygenase (COX) enzymes convert arachidonic acid to prostaglandins, while 5-lipoxygenase (5-LOX) converts it to leukotrienes.

-

Selective COX-2 Inhibition : The methylsulfonyl group is a classic pharmacophore that confers selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme. [5]This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. Several 2-(4-methylsulfonylphenyl) indole derivatives have shown excellent anti-inflammatory activity with high selectivity towards COX-2. [7]* Dual Inhibition : Some N-methylsulfonyl-indole derivatives have been developed as dual inhibitors of both COX-2 and 5-LOX. [5][10]This multi-target approach provides a broader spectrum of anti-inflammatory action by simultaneously blocking the production of both prostaglandins and leukotrienes, which may also lead to an improved cardiovascular safety profile. [5] Table 2: In Vitro COX Inhibition Data for Representative 2-(4-methylsulfonylphenyl) Indole Derivatives [7]

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI = COX-1/COX-2) 7h >100 0.12 >833 7i >100 0.15 >667 Celecoxib 15.2 0.05 304 | Indomethacin | 0.1 | 0.9 | 0.11 |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes. The trustworthiness of this protocol is ensured by including positive controls (known inhibitors) and vehicle controls.

Objective: To determine the IC₅₀ values of 6-(methylsulfonyl)-1H-indole derivatives against purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of heme, the peroxidase component catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by prostaglandin G₂ (PGG₂), which is produced from the oxygenation of arachidonic acid. The rate of color development is proportional to enzyme activity.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Test compounds dissolved in DMSO.

-

Arachidonic acid (substrate).

-

TMPD (chromogenic substrate).

-

96-well microplate reader.

-

Reference inhibitors (e.g., Celecoxib, Indomethacin).

Step-by-Step Methodology:

-

Enzyme Preparation: Reconstitute the lyophilized COX-1 or COX-2 enzyme in the reaction buffer. Add the heme cofactor to the enzyme solution and incubate for 5-10 minutes at room temperature to allow for proper reconstitution of the holoenzyme.

-

Rationale: Heme is an essential cofactor for the peroxidase activity of COX enzymes.

-

-

Plate Setup: To the wells of a 96-well plate, add 150 µL of reaction buffer, 10 µL of the heme-activated enzyme solution, and 10 µL of the test compound at various concentrations (typically a serial dilution). For control wells, add 10 µL of DMSO (vehicle control) or a known inhibitor (positive control).

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes.

-

Rationale: This step allows the inhibitor to bind to the enzyme before the introduction of the substrate.

-

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of TMPD solution to each well.

-

Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 590-620 nm every 30 seconds for 5 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents. [5]Certain indole derivatives containing the methylsulfonyl group have shown promising antibacterial activity.

Spectrum of Activity

Studies have demonstrated that these compounds are active against a range of pathogenic bacteria. For instance, compound 7g , a 2-(4-methylsulfonylphenyl) indole derivative, was identified as a potent antibacterial agent against both Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) and several Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. [7]Other N-methylsulfonyl-indole derivatives have shown selective activity against Gram-negative bacteria like Salmonella enterica and E. coli. [11] Table 3: Minimum Inhibitory Concentration (MIC) of Compound 7g [7]

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA (Methicillin-resistant S. aureus) | 7.81 |

| E. coli | 15.62 |

| K. pneumoniae | 15.62 |

| P. aeruginosa | 31.25 |

| A. baumannii | 31.25 |

Experimental Protocol: Broth Microdilution MIC Assay

This is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Materials:

-

Test compound dissolved in DMSO.

-

Bacterial culture in the logarithmic growth phase.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microplates.

-

Positive control antibiotic (e.g., Ciprofloxacin).

Step-by-Step Methodology:

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the overnight bacterial culture in CAMHB to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, bringing the total volume to 100 µL.

-

Rationale: This results in the desired final test concentrations of the compound and the correct bacterial density for standardized testing.

-

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A known antibiotic is also tested as a quality control measure.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

The 6-(methylsulfonyl)-1H-indole scaffold represents a highly versatile and promising platform in modern drug discovery. The strategic incorporation of the methylsulfonyl group imparts potent and often selective biological activities. The demonstrated efficacy of these derivatives as anticancer, anti-inflammatory, and antimicrobial agents highlights their potential for developing multi-target therapeutics. [2][7]The rational design principles, such as mimicking COX-2 inhibitor pharmacophores, have proven successful and provide a solid foundation for further development. [5] Future research should focus on several key areas:

-

Lead Optimization: Systematic modification of the indole core to improve potency, selectivity, and pharmacokinetic profiles.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and downstream effects for the most promising compounds to better understand their mechanism of action.

-

In Vivo Efficacy and Safety: Advancing lead candidates into relevant animal models to assess their therapeutic efficacy, toxicity, and overall safety profile.

-

Exploration of New Therapeutic Areas: Given the scaffold's ability to interact with diverse biological targets, its potential in other areas such as neurodegenerative diseases and viral infections warrants investigation.

The continued exploration of 6-(methylsulfonyl)-1H-indole derivatives holds significant promise for delivering novel and effective treatments for some of the most challenging human diseases.

References

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.

- Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. PMC - NIH.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central.

- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC - PubMed Central.

- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH.

- (PDF) Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ResearchGate.

- Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. PubMed.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.

- Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. PubMed.

- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central.

- (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate.

- 6-(METHYLSULFONYL)-1H-INDOLE | 467461-40-1. ChemicalBook.

- (PDF) Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. ResearchGate.

- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (Publication).

- Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. MDPI.

- Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis Online.

- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central.

Sources

- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Strategic Deployment of 6-(Methylsulfonyl)-1H-indole in Modern Medicinal Chemistry: A Technical Guide

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the 6-(methylsulfonyl)-1H-indole scaffold. We will dissect its synthetic pathways, explore its role in the design of targeted therapeutics, and analyze the structure-activity relationships that underpin its medicinal value.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and versatile substitution patterns allow it to interact with a wide range of biological targets.[1] This guide focuses on a particularly intriguing derivative: 6-(methylsulfonyl)-1H-indole. The introduction of the methylsulfonyl group at the 6-position significantly modulates the electronic and steric properties of the indole core, offering medicinal chemists a powerful tool to fine-tune the pharmacological profile of new drug candidates. This modification can enhance binding affinity, improve metabolic stability, and confer desirable pharmacokinetic properties.

Synthetic Strategies for 6-(Methylsulfonyl)-1H-indole and Its Derivatives

The construction of the 6-(methylsulfonyl)-1H-indole scaffold can be approached through several established indole syntheses. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Two of the most prominent and adaptable methods are the Fischer Indole Synthesis and the Batcho-Leimgruber Indole Synthesis.

Fischer Indole Synthesis

A classic and versatile method, the Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2] For the synthesis of 6-(methylsulfonyl)-1H-indole, the key starting material is (4-(methylsulfonyl)phenyl)hydrazine.

Conceptual Workflow for Fischer Indole Synthesis:

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: A Representative Fischer Indole Synthesis

-

Hydrazone Formation: To a solution of (4-(methylsulfonyl)phenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired aldehyde or ketone (1.1 eq). The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction, forming the corresponding phenylhydrazone.[3]

-

Cyclization: The formed hydrazone is then subjected to acid catalysis to induce cyclization. A variety of acids can be employed, including Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), and Lewis acids such as zinc chloride.[2] The reaction is heated, often to high temperatures, to drive the[4][4]-sigmatropic rearrangement and subsequent elimination of ammonia to yield the indole ring.[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The crude product is then extracted with an organic solvent and purified by techniques such as column chromatography or recrystallization to afford the desired 6-(methylsulfonyl)-1H-indole derivative.

Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber synthesis offers a milder alternative for the preparation of indoles, particularly those with specific substitution patterns.[6] This method starts with a substituted o-nitrotoluene and proceeds via an enamine intermediate.

Conceptual Workflow for Batcho-Leimgruber Indole Synthesis:

Caption: Batcho-Leimgruber Indole Synthesis Workflow.

Experimental Protocol: A Representative Batcho-Leimgruber Indole Synthesis

-

Enamine Formation: 4-(Methylsulfonyl)-2-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[7] This reaction, typically carried out with heating, yields a β-amino-α-(nitrophenyl)acrylate intermediate.

-

Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization.[7] This can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with reagents like iron in acetic acid or sodium dithionite.[7] The reduction of the nitro group is followed by spontaneous cyclization and elimination of the amine to form the indole ring.

-

Work-up and Purification: The reaction mixture is filtered to remove the catalyst or inorganic salts. The filtrate is then concentrated, and the crude product is purified by column chromatography or recrystallization.

The 6-(Methylsulfonyl)-1H-indole Scaffold in Drug Discovery

The strategic incorporation of the 6-(methylsulfonyl)-1H-indole scaffold has led to the discovery of potent and selective inhibitors for a range of therapeutic targets, particularly in the fields of oncology and inflammation.

Kinase Inhibition: A Prominent Application

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] The 6-(methylsulfonyl)-1H-indole scaffold has proven to be a valuable framework for the design of kinase inhibitors. The methylsulfonyl group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases, thereby enhancing the potency and selectivity of the inhibitor.

Targeted Signaling Pathways:

Derivatives of 6-(methylsulfonyl)-1H-indole have been shown to modulate key signaling pathways implicated in cancer progression, such as the MAPK and PI3K/Akt/mTOR pathways.[9][10] These pathways regulate critical cellular processes like proliferation, survival, and angiogenesis.[11]

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

Anticancer Activity

The ability of 6-(methylsulfonyl)-1H-indole derivatives to inhibit key kinases translates into potent anticancer activity. These compounds have demonstrated efficacy against various cancer cell lines, including breast cancer.[1] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression in cancer cells.[1]

Structure-Activity Relationships (SAR)

The biological activity of 6-(methylsulfonyl)-1H-indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Key SAR Insights:

Caption: Structure-Activity Relationship Summary.

-

N1-Substitution: Modification at the N1 position of the indole ring can impact the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its absorption and distribution.

-

C2-Substitution: The C2 position is often a key point for introducing substituents that interact with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.

-

C3-Substitution: Substituents at the C3 position can be varied to explore the solvent-exposed region of the binding pocket, allowing for the optimization of selectivity against different kinases.

Physicochemical and Pharmacokinetic Properties

For a scaffold to be successful in drug development, its derivatives must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The methylsulfonyl group generally enhances the polarity and aqueous solubility of the indole core, which can be beneficial for oral bioavailability. However, the overall pharmacokinetic profile is highly dependent on the nature of other substituents on the molecule.

Representative Physicochemical Properties:

| Property | Typical Range for 6-(Methylsulfonyl)-1H-indole Derivatives |

| Molecular Weight ( g/mol ) | 300 - 500 |

| LogP | 2 - 4 |

| Topological Polar Surface Area (Ų) | 60 - 100 |

| Hydrogen Bond Donors | 1 - 2 |

| Hydrogen Bond Acceptors | 3 - 5 |

Note: These are general ranges and can vary significantly based on the specific substitutions.

Conclusion

The 6-(methylsulfonyl)-1H-indole scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. Its well-defined synthetic routes, coupled with the beneficial electronic properties conferred by the methylsulfonyl group, have enabled the development of potent and selective inhibitors of key biological targets. The continued exploration of the structure-activity relationships of its derivatives holds significant promise for the discovery of novel therapeutics for a range of diseases, particularly in the realm of oncology. As our understanding of cellular signaling pathways deepens, the strategic deployment of this privileged scaffold will undoubtedly continue to yield innovative drug candidates.

References

-

An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. [Link]

-

Fischer Indole Synthesis. ResearchGate. [Link]

-

indole. Organic Syntheses. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]

-

Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

-

Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Cancers (Basel). [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]

-

Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Molecular Sciences. [Link]

-

the leimgruber-batcho indole synthesis. HETEROCYCLES. [Link]

-

Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Molecules. [Link]

-

Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Organic Letters. [Link]

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]

- Processes for production of indole compounds.

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]

-

A ONE-POT SYNTHESIS OF SUBSTITUTED INDOLES USING 2-NITROTOLUENES AND DIMETHYLFORMAMIDE DIMETHYL ACETAL. International Journal of Advanced Research. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ResearchGate. [Link]

-

The Fischer Indole Synthesis. SciSpace. [Link]

-

Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. ResearchGate. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

-

Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Molecules. [Link]

-

The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]

-

Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. ResearchGate. [Link]

-

Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. PubMed. [Link]

Sources

- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Discovery and Synthesis of Novel N-Methylsulfonyl-Indole Derivatives as Multi-Target Therapeutic Agents

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Its derivatization offers a fertile ground for the discovery of novel therapeutic agents. This guide focuses on a particularly promising class: N-methylsulfonyl-indole derivatives. The introduction of the N-methylsulfonyl group, a key pharmacophore found in selective COX-2 inhibitors, imparts unique electronic and steric properties that can enhance biological activity and selectivity.[4] We will explore the rational design, synthesis, and biological evaluation of these compounds, with a focus on their potential as multi-target agents, particularly in the realm of anti-inflammatory and antimicrobial therapies. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and field-proven experimental protocols.

Introduction: The Strategic Combination of Privileged Scaffolds

The indole ring is a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[2][5] Its presence in drugs like Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), highlights its therapeutic relevance.[2][6] However, traditional NSAIDs often suffer from gastrointestinal side effects due to the non-selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which has a protective role in the gastric mucosa.[7]

The strategic incorporation of an N-methylsulfonyl (-SO₂Me) group onto the indole nitrogen is a rational design choice aimed at improving selectivity for the inducible COX-2 isoform, which is upregulated during inflammation.[4][7] This approach mimics the design of selective COX-2 inhibitors like rofecoxib and celecoxib, potentially reducing gastrointestinal toxicity.[4] Furthermore, by hybridizing the N-methylsulfonyl-indole core with other biologically active moieties, such as thiosemicarbazides and thiazolidinones, it is possible to develop multi-target agents with a broader therapeutic window, addressing inflammation, microbial infections, and oxidative stress simultaneously.[4] N-sulfonylated indole derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, anticancer, and antiviral properties.[3][4][5][8][9][10]

Rational Design and Mechanistic Targets

The design of the novel derivatives described herein is a multi-target strategy. The goal is to synthesize a single molecular entity that can modulate several pathological pathways, potentially leading to enhanced efficacy and a lower propensity for drug resistance.

Causality of Design Choices:

-

Indole Scaffold: Serves as the foundational structure, historically validated as a potent anti-inflammatory and antimicrobial core.[4][6]

-

N-Methylsulfonyl Group: Incorporated to confer COX-2 selectivity, a strategy proven effective in modern NSAIDs. This group acts as a key pharmacophore that fits into the secondary pocket of the COX-2 enzyme active site.

-

Thiosemicarbazide/Semicarbazone Moieties: These functional groups are known to possess a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[4]

-

Thiazolidinone Ring: This five-membered heterocycle is a component of known 5-Lipoxygenase (5-LOX) inhibitors.[4] Dual inhibition of both COX-2 and 5-LOX pathways is a highly sought-after therapeutic strategy, as it can block the production of both prostaglandins and leukotrienes, key mediators of inflammation, while potentially mitigating the cardiovascular risks associated with selective COX-2 inhibition.[4][11]

The primary mechanistic goal is the dual inhibition of the COX-2 and 5-LOX inflammatory pathways, with secondary activities against microbial pathogens.

Caption: Rational design strategy for multi-target N-methylsulfonyl-indole derivatives.

Synthetic Methodologies

The synthesis of these derivatives involves a multi-step process, beginning with the protection of the indole nitrogen, followed by functionalization at the C3 position, and subsequent cyclization or condensation to introduce the desired bioactive moieties.